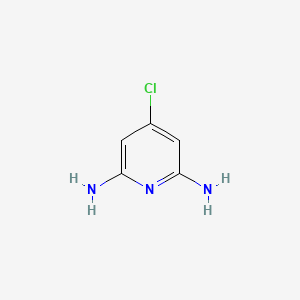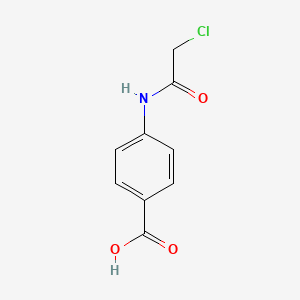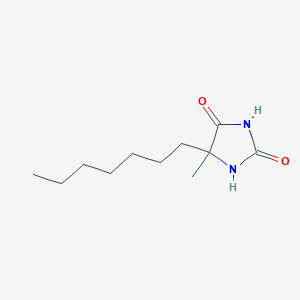
4-Chloropyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyridine-2,6-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, where the 2nd and 6th positions on the pyridine ring are substituted with amino groups, and the 4th position is substituted with a chlorine atom
Mécanisme D'action
Target of Action
Pyridine compounds, which include 4-chloropyridine-2,6-diamine, are known to interact with various biological targets due to their diversified reactivity profile .
Mode of Action
Pyridine compounds generally interact with their targets through various chemical reactions, leading to changes in the target’s structure or function .
Biochemical Pathways
Pyridine compounds are known to be involved in a wide range of biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-2,6-diamine typically involves the chlorination of 2,6-diaminopyridine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4th position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process involves recrystallization or chromatography to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloropyridine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The amino groups can be oxidized to form nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce nitro-pyridine derivatives.
- Reduction reactions result in the formation of diamino-pyridines .
Applications De Recherche Scientifique
4-Chloropyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of agrochemicals and dyes
Comparaison Avec Des Composés Similaires
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Another isomer with applications in pharmaceuticals and agrochemicals.
4-Chloropyridine: Similar to 4-Chloropyridine-2,6-diamine but lacks the amino groups at the 2nd and 6th positions
Uniqueness: this compound is unique due to the presence of both amino groups and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-chloropyridine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCTYZZZALATJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285426 |
Source


|
| Record name | 4-chloropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-00-8 |
Source


|
| Record name | 6309-00-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)



![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

